molecular formula C23H26FN3O2 B2853040 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097922-93-3

2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2853040
CAS No.: 2097922-93-3
M. Wt: 395.478
InChI Key: LKINDLVVGWYALG-UHFFFAOYSA-N
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Description

This chemical compound, 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, is a sophisticated synthetic building block designed for advanced drug discovery and medicinal chemistry research. Its complex molecular architecture integrates several privileged structural motifs, including a piperidine ring, a cyclopropanecarbonyl unit, a 4-fluorophenyl group, and a fused cyclopenta[c]pyridazin-3-one system. The presence of the fluorophenyl group is a common strategy in medicinal chemistry to influence a molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability . The cyclopenta-fused pyridazinone core presents a rigid, heterocyclic scaffold that can be crucial for molecular recognition and binding to biological targets. As a key synthon, this compound is intended for the synthesis and exploration of novel bioactive molecules, particularly in the development of targeted protein degraders, enzyme inhibitors, and other high-value chemical probes. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Custom synthesis and bulk quantities may be available upon inquiry.

Properties

IUPAC Name

2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-19-6-4-18(5-7-19)23(10-11-23)22(29)26-12-8-16(9-13-26)15-27-21(28)14-17-2-1-3-20(17)25-27/h4-7,14,16H,1-3,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKINDLVVGWYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may contribute to various biological activities.

Chemical Structure and Properties

The compound features:

  • Piperidine Ring : Provides basic nitrogen functionality.
  • Cyclopropanecarbonyl Group : Enhances reactivity through the carbonyl moiety.
  • 4-Fluorophenyl Group : Imparts electronic effects that can influence biological interactions.
  • Cyclopenta[c]pyridazinone Core : A bicyclic structure that may exhibit unique pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, while the piperidine nitrogen may act as a nucleophile in substitution reactions. The structural diversity allows for potential interactions with various biological pathways.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of related compounds, particularly their interaction with monoamine oxidase (MAO) enzymes:

  • MAO-A and MAO-B Inhibition : Compounds with similar structures have shown significant inhibition of MAO-B with IC50 values as low as 0.013 µM. The presence of fluorine and other substituents has been shown to enhance this activity .

Case Studies and Experimental Data

  • Cytotoxicity Testing : Various derivatives have been tested for cytotoxic effects using cell lines such as L929. For instance, derivatives similar to the target compound demonstrated varying degrees of cytotoxicity, indicating potential therapeutic applications in oncology .
  • Binding Affinity Studies : Molecular docking simulations have elucidated binding modes to MAO-A and MAO-B. Specific interactions between the compound's functional groups and enzyme active sites were identified, suggesting a strong affinity that could be leveraged for drug design .

Data Tables

Here is a summary of relevant biological activity data for similar compounds:

Compound NameIC50 (µM)Target EnzymeNotes
Compound T60.013MAO-BMost potent inhibitor identified
Compound T327.05CytotoxicitySignificant cell death at higher concentrations
Compound T12120.6CytotoxicityLower toxicity compared to T3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]pyridazinone Derivatives

The cyclopenta[c]pyridazinone core is a hallmark of several bioactive compounds. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivities Reference
Target Compound C₂₄H₂₈FN₃O₂ 409.4964 4-Fluorophenyl, cyclopropanecarbonyl Inferred neuropharmacological
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one C₇H₈N₂O 136.15 None Intermediate in synthesis
Roluperidone C₂₂H₂₂FN₃O₂ 391.43 4-Fluorophenyl, isoindolone Antipsychotic (D₂/5-HT₂A antagonism)

Key Observations:

  • Roluperidone shares the 4-fluorophenyl group but replaces the pyridazinone with an isoindolone ring, demonstrating how core modifications alter therapeutic targets (antipsychotic vs. inferred neuropharmacological activity) .

Piperidine and Cyclopropanecarbonyl Derivatives

Piperidine derivatives bearing cyclopropanecarbonyl groups are common in medicinal chemistry. Notable examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivities Reference
Target Compound C₂₄H₂₈FN₃O₂ 409.4964 Piperidin-4-yl, cyclopropanecarbonyl
1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one C₂₇H₃₁N₅O₃ 481.57 Pyrazol-5-one, pyridin-3-yl Kinase inhibition (hypothetical)
BDBM50227862 (GPCR-targeting compound) C₂₅H₃₀F₄N₄O₂ 494.535 Trifluoromethyl, urea CXCR3 antagonism

Key Observations:

  • Compound 42 () utilizes a similar cyclopropanecarbonyl-piperidine linkage but incorporates a pyrazol-5-one core, highlighting structural versatility in kinase inhibitor design .

Fluorophenyl-Substituted Analogues

The 4-fluorophenyl group is a critical pharmacophore in multiple drug candidates:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Bioactivities Reference
Target Compound C₂₄H₂₈FN₃O₂ 409.4964 Cyclopenta[c]pyridazinone
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride C₁₃H₁₅FN₄·HCl 282.74 (base) Cyclopenta[c]pyrazole Anticancer, antiviral
1-(4-Fluorophenyl)-1H-pyrazole-3-carbonyl piperidine-4-one C₁₅H₁₄FN₃O₂ 299.29 Pyrazole Crystallographic studies

Key Observations:

  • The 4-fluorophenyl group in the target compound and 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride enhances membrane permeability and target engagement, though their cores (pyridazinone vs. pyrazole) dictate divergent therapeutic applications .
  • The pyrazole derivative () demonstrates crystallographic stability, a property that may extend to the target compound’s piperidine-cyclopropanecarbonyl moiety .

Q & A

Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperidine coupling, and pyridazinone core assembly. Key steps may include:

  • Cyclopropanation : Reacting 4-fluorophenylacetyl chloride with a cyclopropane precursor under controlled pH and temperature to form the cyclopropanecarbonyl moiety .
  • Piperidine Functionalization : Coupling the cyclopropane intermediate to a piperidine derivative via nucleophilic acyl substitution, often using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Pyridazinone Core Assembly : Cyclocondensation of hydrazine derivatives with diketones or ketones under reflux in solvents like ethanol or DMF . Purification often employs column chromatography or recrystallization from methanol/chloroform mixtures .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and cyclopropane geometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC to assess purity (>95% is typical for research-grade material) .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions in solid-state studies .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl, cyclopropane) influence target binding and selectivity?

  • The 4-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., enzymes or GPCRs). Its electronegativity may also stabilize hydrogen bonds .
  • The cyclopropane ring introduces conformational rigidity, potentially reducing off-target interactions. Comparative studies with non-cyclopropane analogs show reduced bioactivity, suggesting its role in maintaining pharmacophore geometry .
  • Piperidine linkage : Modifications here alter pharmacokinetics; N-methylation improves blood-brain barrier penetration in neuroactive analogs .

Q. What strategies address low aqueous solubility and metabolic instability during lead optimization?

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts) .
  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., fluorine) to resist CYP450-mediated oxidation. Deuterium isotope effects at labile positions can also prolong half-life .
  • Prodrug Approaches : Esterification of the pyridazinone carbonyl group to improve bioavailability, with enzymatic cleavage in vivo .

Q. How can researchers resolve contradictory data in receptor binding assays?

  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Molecular Dynamics Simulations : Model compound-receptor interactions to identify false positives caused by assay-specific artifacts (e.g., fluorescence interference) .
  • Structural Analogs : Compare activity with compounds sharing the pyridazinone-piperidine scaffold but differing in substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate critical pharmacophoric elements .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Batch vs. Flow Chemistry : Flow systems improve heat transfer and mixing for exothermic cyclopropanation steps .
  • Catalyst Optimization : Transition from homogeneous catalysts (e.g., palladium) to heterogeneous systems (e.g., immobilized Pd/C) for easier recovery .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazine to assess scaffold flexibility .
  • Substituent Scanning : Systematically vary the fluorophenyl group (e.g., chloro, methoxy) and cyclopropane ring size (e.g., cyclobutane) .
  • Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, serotonin receptor binding) .

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